molecular formula C₂₂H₃₀O₁₀ B1159829 Monooctyl Phthalate β-D-Glucuronide

Monooctyl Phthalate β-D-Glucuronide

Cat. No.: B1159829
M. Wt: 454.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monooctyl Phthalate β-D-Glucuronide (C₂₂H₃₀O₁₀; molecular weight: 454.47 g/mol) is a glucuronide conjugate of monooctyl phthalate (mOP), a primary metabolite of dioctyl phthalate (DOP), a plasticizer widely used in industrial applications. The compound is formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of monooctyl phthalate with glucuronic acid, enhancing its water solubility for renal excretion . Its structure comprises a β-D-glucuronic acid moiety linked to the carboxyl group of monooctyl phthalate via an ester bond, as evidenced by its SMILES notation: O=C(O[C@@H](C1O)O[C@H](C(O)=O)[C@@H](O)C1O)C2=CC=CC=C2C(OCCCCCCCC)=O .

Properties

Molecular Formula

C₂₂H₃₀O₁₀

Molecular Weight

454.47

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Stability: Isotope-labeled phthalate glucuronides (e.g., Monoethyl Phthalate-d4 O-β-D-Glucuronide) improve analytical precision in urine stability studies .
  • Regioselectivity: Human UGT1A1 preferentially glucuronidates flavonoids at the 3-OH position, whereas phthalate conjugation is nonspecific due to a single carboxyl group .
  • Exposure Biomarkers: this compound’s long alkyl chain makes it a stable biomarker for chronic DOP exposure, unlike shorter-chain metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.